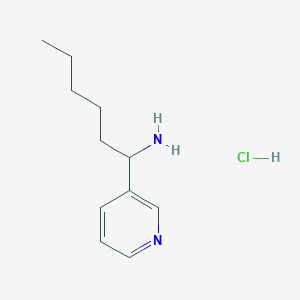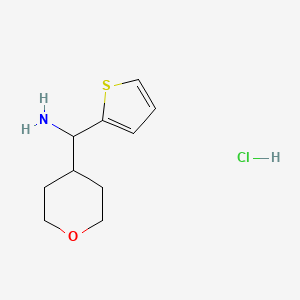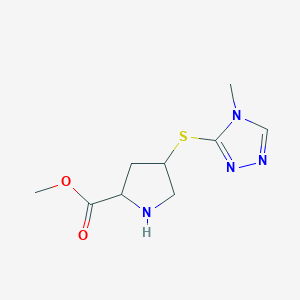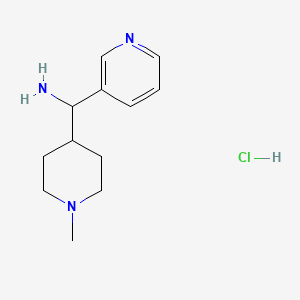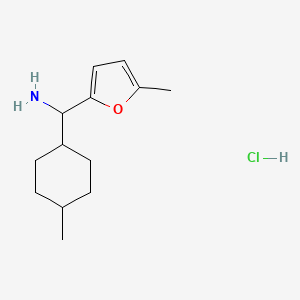
2-Cyclopropyl-6-(Piperidin-1-yl)pyrimidin-4-amin
Übersicht
Beschreibung
2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H18N4 and its molecular weight is 218.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von 2-Cyclopropyl-6-(Piperidin-1-yl)pyrimidin-4-amin
Die Verbindung this compound ist ein Piperidinderivat, eine Klasse von Verbindungen, die in der wissenschaftlichen Forschung, insbesondere in der pharmazeutischen Industrie, eine breite Palette von Anwendungen gezeigt haben. Nachfolgend finden Sie eine detaillierte Analyse der einzigartigen Anwendungen dieser Verbindung, die zur besseren Übersicht in verschiedene Abschnitte unterteilt ist.
Arzneimittelsynthese und -design: Piperidinderivate sind wichtige Bausteine in der Arzneimittelsynthese. Das Vorhandensein der Piperidin-Einheit in This compound macht es zu einem wertvollen Kandidaten für die Entwicklung neuer Arzneimittel. Seine Struktur kann so manipuliert werden, dass Verbindungen mit potenziellen therapeutischen Wirkungen entstehen .
Pharmakologische Forschung: Diese Verbindung kann in der pharmakologischen Forschung verwendet werden, um ihre Interaktion mit biologischen Zielstrukturen zu untersuchen. Es kann eine Reihe von Aktivitäten aufweisen, wie z. B. Antikrebs-, antivirale-, Antimalaria- und antimikrobielle Eigenschaften, die unter Piperidinderivaten üblich sind .
Studien zur biologischen Aktivität: Der Piperidinring ist bekannt für seine biologische Bedeutung. This compound kann auf seine biologische Aktivität untersucht werden, einschließlich seines Potenzials als Analgetikum, Entzündungshemmer oder Antipsychotikum .
Methodik der chemischen Synthese: Forscher können neue Synthesemethoden untersuchen, bei denen diese Verbindung als Substrat verwendet wird. Es kann an verschiedenen intra- und intermolekularen Reaktionen beteiligt sein, was zur Bildung neuer Piperidinderivate mit potenziellen Anwendungen führt .
Katalysatorentwicklung: Die Struktur der Verbindung ermöglicht ihren Einsatz bei der Entwicklung neuer Katalysatoren für chemische Reaktionen. Es könnte beispielsweise Teil eines katalytischen Systems sein, das die Hydrierung anderer Substrate ermöglicht .
Antioxidative Eigenschaften: Piperidinderivate haben antioxidative Eigenschaften gezeigt. Diese Verbindung könnte auf ihre Fähigkeit untersucht werden, freie Radikale abzufangen und vor oxidativem Stress zu schützen .
Neuropharmakologie: Angesichts der Bedeutung von Piperidinderivaten in der Neuropharmakologie könnte diese Verbindung verwendet werden, um neurologische Störungen zu untersuchen, und könnte zur Entwicklung von Behandlungen für Erkrankungen wie Alzheimer-Krankheit beitragen .
Antikogulanzforschung: Die Verbindung könnte auch auf ihre potenziellen Antikogulanzwirkungen untersucht werden, die zu neuen Behandlungen für Blutgerinnungsstörungen führen könnten .
Wirkmechanismus
Target of Action
Similar compounds have been reported to inhibit the α-amylase enzyme , which plays a crucial role in the breakdown of complex carbohydrates into glucose .
Mode of Action
Similar compounds have been shown to inhibit the α-amylase enzyme . This inhibition slows down the digestion and absorption of carbohydrates, resulting in a more regulated and progressive release of glucose into the circulation .
Biochemical Pathways
The inhibition of the α-amylase enzyme can impact the carbohydrate metabolism pathway .
Result of Action
The inhibition of the α-amylase enzyme can lead to a slower rise in blood glucose levels following a meal .
Biochemische Analyse
Biochemical Properties
2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. For example, it has been reported to inhibit PKB kinase activity, which is involved in regulating cell growth and survival . The interaction between 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine and kinases is primarily through binding to the active site of the enzyme, thereby preventing substrate phosphorylation and subsequent signal transduction.
Cellular Effects
The effects of 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the proliferation and survival of cancer cells by inhibiting key signaling pathways such as the PI3K/AKT pathway . Additionally, 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine can alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism.
Molecular Mechanism
The molecular mechanism of action of 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of kinases, thereby inhibiting their activity and preventing the phosphorylation of downstream substrates . This inhibition disrupts the signaling cascades that are essential for cell growth and survival. Additionally, 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . Long-term exposure to 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine can lead to sustained inhibition of kinase activity and prolonged changes in gene expression, which may result in altered cellular functions such as reduced proliferation and increased apoptosis.
Dosage Effects in Animal Models
The effects of 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, this compound can effectively inhibit kinase activity and modulate cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects, and exceeding this threshold can lead to detrimental outcomes.
Metabolic Pathways
2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further processed or excreted . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity, which may vary between individuals and experimental conditions.
Transport and Distribution
The transport and distribution of 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine can affect its activity and function, with higher concentrations observed in tissues with high metabolic activity, such as the liver and kidneys.
Subcellular Localization
The subcellular localization of 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors and modulate gene expression, or to the cytoplasm to inhibit kinase activity. The subcellular distribution of 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine can influence its efficacy and specificity in biochemical reactions.
Eigenschaften
IUPAC Name |
2-cyclopropyl-6-piperidin-1-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c13-10-8-11(16-6-2-1-3-7-16)15-12(14-10)9-4-5-9/h8-9H,1-7H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUYIHRMQNVVNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=C2)N)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(Pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1471541.png)

